Triallyl isocyanurate

Description

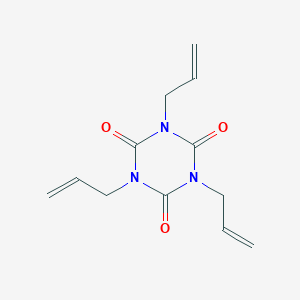

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMNUTZXSVSERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26355-18-0 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26355-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026175 | |

| Record name | Triallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS] | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triallyl isocyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 to 306 °F at 4 mmHg (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.159 (NTP, 1992) - Denser than water; will sink | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1025-15-6 | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triallyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triallyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001025156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48OBJ1G11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

74 to 77 °F (NTP, 1992) | |

| Record name | TRIALLYL ISOCYANURATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Triallyl isocyanurate chemical structure and properties

An In-depth Technical Guide to Triallyl Isocyanurate (TAIC)

Introduction

Triallyl isocyanurate (TAIC) is a trifunctional crosslinking agent widely utilized in the polymer industry. Its unique structure, featuring a thermally stable isocyanurate ring and three reactive allyl groups, allows it to significantly enhance the thermal, mechanical, and chemical resistance properties of various polymers.[1][2] TAIC is instrumental in the production of high-performance materials used in demanding applications, including wire and cable insulation, automotive parts, and advanced composites.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and core applications for researchers and professionals in materials science and chemical engineering.

Chemical Structure and Identification

TAIC is structurally defined as a triazine derivative with three allyl groups attached to the nitrogen atoms of an isocyanurate ring.[1]

-

IUPAC Name : 1,3,5-tris(prop-2-en-1-yl)-1,3,5-triazinane-2,4,6-trione[5]

-

CAS Number : 1025-15-6[6]

-

Molecular Formula : C₁₂H₁₅N₃O₃[7]

-

Synonyms : Isocyanuric acid triallyl ester, 1,3,5-Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione, TAIC[5]

References

- 1. Process for producing triallyl isocyanurate | TREA [trea.com]

- 2. What are the cross - linking mechanisms of TAIC? - Blog - Richem [wfrichem.com]

- 3. Triallyl isocyanurate and process for producing the same | TREA [trea.com]

- 4. US4196289A - Process for producing triallyl isocyanurate - Google Patents [patents.google.com]

- 5. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triallyl isocyanurate | SIELC Technologies [sielc.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Triallyl Isocyanurate from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Triallyl isocyanurate (TAIC) commencing from cyanuric chloride. TAIC is a crucial crosslinking agent utilized in the manufacturing of synthetic rubbers and flame retardants[1]. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data compiled from various methodologies.

Core Reaction Pathway

The fundamental chemical principle underlying the synthesis of Triallyl isocyanurate from cyanuric chloride is a nucleophilic substitution reaction. In this process, the hydroxyl groups of allyl alcohol act as nucleophiles, sequentially displacing the chlorine atoms on the cyanuric chloride ring. The reaction is typically conducted in the presence of a strong alkaline agent, such as sodium hydroxide (B78521) or potassium hydroxide, which serves as an acid acceptor to neutralize the hydrochloric acid byproduct[2].

The reaction proceeds in a stepwise manner, with the formation of mono-, di-, and finally tri-substituted intermediates. The overall reaction is illustrated in the following diagram:

Experimental Protocols

Detailed experimental procedures for the synthesis of Triallyl isocyanurate have been described in various patents. The following protocols are based on these sources, providing a step-by-step guide for laboratory-scale synthesis.

Protocol 1: Synthesis in an Inert Solvent

This protocol is adapted from a method utilizing an inert organic solvent, such as toluene (B28343) or benzene, to facilitate the reaction[2][3].

Materials:

-

Cyanuric chloride

-

Allyl alcohol

-

Sodium hydroxide (40% aqueous solution)

-

Toluene (or other suitable inert solvent)

-

Ice

Procedure:

-

A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with a pre-cooled mixture of cyanuric chloride, allyl alcohol, and ice in toluene under a nitrogen atmosphere. The mixture is cooled to between -10 and 5°C[2].

-

A concentrated solution of sodium hydroxide is added rapidly to the stirred mixture. The addition should be completed within 5 seconds to 5 minutes[2].

-

The reaction is exothermic, and the temperature is allowed to rise to a final temperature of 50°C to 85°C. External heating may be applied to maintain this temperature until the reaction is complete[2].

-

After the reaction is complete, the aqueous phase is decanted.

-

The organic phase is washed with water to remove any remaining salts and impurities.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure Triallyl isocyanurate[2].

Protocol 2: Synthesis using Excess Allyl Alcohol as Solvent

This method, described by R. G. Nelb, utilizes an excess of allyl alcohol as the reaction medium[2].

Materials:

-

Cyanuric chloride

-

Allyl alcohol

-

Sodium hydroxide

Procedure:

-

A slurry of one mole of cyanuric chloride in an excess of three moles of allyl alcohol is prepared in a reaction vessel.

-

At least three moles of sodium hydroxide are added to the slurry.

-

The reaction temperature is maintained at or below 10°C, necessitating the use of a refrigeration unit[2].

-

Upon completion of the reaction, the product is isolated and purified.

The following diagram illustrates a generalized experimental workflow for the synthesis of Triallyl isocyanurate from cyanuric chloride.

Quantitative Data

The following tables summarize quantitative data from various reported syntheses of Triallyl isocyanurate.

Table 1: Reactant Quantities and Yields

| Reference | Cyanuric Chloride (mol) | Allyl Alcohol (mol) | Sodium Hydroxide (mol) | Solvent | Yield (%) |

| Embodiment 1[3] | 0.355 | 1.065 | 1.42 | 6# Solvent oil | Not specified |

| Embodiment 2[3] | 0.355 | 1.171 | Not specified | 6# Solvent oil | Not specified |

| Embodiment 3[3] | 0.355 | 1.171 | 1.60 | Toluene | Not specified |

Table 2: Reaction Conditions

| Reference | Initial Temperature (°C) | Reaction Temperature (°C) | Reaction Time (h) |

| Embodiment 1[3] | <15 | 20 | 1.5 (addition) |

| Embodiment 3[3] | <15 | 30 | 4 |

Alternative Synthesis Routes

While the reaction of cyanuric chloride with allyl alcohol is a primary method, other routes to Triallyl isocyanurate exist. These include:

-

From Cyanuric Acid and Allyl Chloride: This method involves the reaction of cyanuric acid with allyl chloride in the presence of an acid-binding agent and a copper catalyst[4]. The presence of copper has been found to significantly increase the yield of Triallyl isocyanurate[4].

-

From Sodium Isocyanurate and Allyl Chloride: This process utilizes sodium isocyanurate and allyl chloride (chloropropene) in a solvent like acetonitrile, often with a copper catalyst and a phase transfer catalyst[5][6].

-

From Alkali Cyanate (B1221674) and Allyl Halide: This route involves the reaction of an alkali cyanate with an allyl halide in an aprotic polar solvent to form allyl isocyanate, which then undergoes trimerization[7][8].

These alternative methods may offer advantages in terms of starting material availability, reaction conditions, or product purity.

Conclusion

The synthesis of Triallyl isocyanurate from cyanuric chloride is a well-established and versatile method. By carefully controlling reaction parameters such as temperature, stoichiometry, and solvent, high yields of pure product can be achieved. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important industrial chemical. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and cost-effective production methods.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. US3644410A - Preparation of triallyl cyanurate - Google Patents [patents.google.com]

- 3. A kind of preparation method of triallyl cyanurate - Eureka | Patsnap [eureka.patsnap.com]

- 4. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]

- 5. Preparation method of triallyl isocyanurate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]

- 7. Process for producing triallyl isocyanurate | TREA [trea.com]

- 8. Triallyl isocyanurate and process for producing the same | TREA [trea.com]

An In-depth Technical Guide to Triallyl Isocyanurate (CAS 1025-15-6)

For Researchers, Scientists, and Drug Development Professionals

Triallyl isocyanurate (TAIC) is a trifunctional monomer notable for its role as a highly effective crosslinking agent in polymer chemistry. Its unique structure, featuring a stable isocyanurate ring with three reactive allyl groups, allows for the formation of robust, three-dimensional polymer networks. This crosslinking capability significantly enhances the thermal stability, mechanical strength, and chemical resistance of a wide range of polymers. This guide provides a comprehensive overview of TAIC, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its primary mechanism of action.

Core Properties and Data

Triallyl isocyanurate is commercially available as a white to pale yellow solid or a colorless to light yellow liquid, depending on its purity and the presence of stabilizers.[1][2][3][4] It is often stabilized with substances like butylated hydroxytoluene (BHT) to prevent spontaneous polymerization.[1] The compound exhibits limited solubility in water but is soluble in various organic solvents, including aromatics, ethanol, acetone, and halogenated hydrocarbons.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Triallyl isocyanurate is presented below. It is important to note that some discrepancies exist in the reported values across different sources, which may be attributed to variations in measurement conditions and sample purity.

| Property | Value |

| CAS Number | 1025-15-6 |

| Molecular Formula | C₁₂H₁₅N₃O₃ |

| Molecular Weight | 249.27 g/mol [5][6][7] |

| Appearance | White to pale yellow solid or colorless to light yellow liquid[1][2][3] |

| Melting Point | 20.5 °C to 27 °C[8][9] |

| Boiling Point | 140 °C at 1 mmHg; 149-152 °C at 4 mmHg; 311 °C at 760 mmHg[5][9][10] |

| Density | Approximately 1.11 to 1.16 g/cm³ at 20-25 °C[6][8][9] |

| Solubility | Insoluble in water; soluble in organic solvents such as aromatics, ethanol, and acetone[1][2] |

| Flash Point | > 230 °F (> 110 °C)[5][9] |

| Refractive Index | n20/D 1.513[11] |

Spectral and Analytical Data

| Data Type | Key Identifiers |

| SMILES | C=CCN1C(=O)N(CC=C)C(=O)N(CC=C)C1=O[2][6][10] |

| InChI | InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2[2][8][10] |

| InChIKey | KOMNUTZXSVSERR-UHFFFAOYSA-N[2][8][10] |

Synthesis of Triallyl Isocyanurate

Triallyl isocyanurate is synthetically produced and does not occur naturally.[3] One common method involves the reaction of an alkali cyanate (B1221674) with an allyl halide in an aprotic polar solvent.[12] Another approach is the reaction of cyanuric acid with allyl chloride in the presence of a catalyst.[13] A detailed protocol for a lab-scale synthesis is provided below.

Experimental Protocol: Synthesis of Triallyl Isocyanurate

This protocol is based on the reaction of sodium isocyanurate with allyl chloride.

Materials:

-

Sodium isocyanurate

-

Acetonitrile (B52724) (solvent)

-

Cuprous chloride (catalyst)

-

Triethylamine (phase transfer catalyst)

-

Allyl chloride (propenyl chloride)

-

Four-necked flask equipped with a condenser, dropping funnel, thermometer, and mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a condenser, dropping funnel, thermometer, and mechanical stirrer, add sodium isocyanurate and acetonitrile.

-

Catalyst Addition: To the suspension, add cuprous chloride and triethylamine.

-

Heating: Begin stirring the mixture and heat it to a temperature of 70-75 °C using a heating mantle.

-

Allyl Chloride Addition: Slowly add allyl chloride dropwise to the reaction mixture over a period of 3.5 to 4 hours, maintaining the temperature within the 70-75 °C range.

-

Reaction Continuation: After the complete addition of allyl chloride, increase the temperature to 80-85 °C and continue the reaction for an additional 4 hours.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove solid by-products.

-

Solvent Removal: Remove the acetonitrile from the filtrate using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation at a temperature of 113-115 °C and a pressure of 133.3 Pa to obtain pure triallyl isocyanurate.[14]

Caption: Workflow for the synthesis of Triallyl Isocyanurate.

Mechanism of Action: Free-Radical Polymerization and Crosslinking

Triallyl isocyanurate functions as a crosslinking co-agent, particularly in peroxide or radiation-induced polymerization processes.[14] The three allyl groups are the active sites for polymerization. The process is initiated by free radicals, which can be generated from the thermal decomposition of a peroxide initiator or through the application of radiation.

The mechanism involves the following key steps:

-

Initiation: A free radical (R•) from an initiator attacks one of the allyl double bonds of a TAIC molecule, creating a TAIC radical.

-

Propagation: The newly formed TAIC radical then reacts with the allyl group of another TAIC molecule or a polymer chain, propagating the radical chain reaction and forming a growing polymer network.

-

Crosslinking: As the reaction proceeds, the trifunctional nature of TAIC leads to the formation of a dense, three-dimensional crosslinked network. This network structure is responsible for the enhanced properties of the final material.

-

Termination: The polymerization process ceases when two radicals combine or through other termination reactions.

Caption: Peroxide-induced crosslinking mechanism with TAIC.

Applications in Polymer Modification

Triallyl isocyanurate is widely used to modify various thermoplastics and elastomers. For instance, it is employed as a crosslinking modifier for polyethylene (B3416737) (PE), polyvinyl chloride (PVC), and ethylene-vinyl acetate (B1210297) (EVA).[2] The incorporation of TAIC significantly improves the heat resistance, flame retardancy, solvent resistance, and mechanical strength of these polymers.[2]

Experimental Protocol: Crosslinking of High-Density Polyethylene (HDPE)

This protocol details the crosslinking of HDPE using di-tert-butyl peroxide (DTBP) as the initiator and TAIC as the co-agent.

Materials:

-

High-Density Polyethylene (HDPE) powder

-

Di-tert-butyl peroxide (DTBP)

-

Triallyl isocyanurate (TAIC)

-

Internal mixer (e.g., Haake rheometer)

-

Compression molding press

Procedure:

-

Drying: Dry the HDPE powder in an oven at 80 °C for 4 hours to remove any moisture.

-

Melt Blending:

-

Melt the dried HDPE powder in an internal mixer at 160 °C with a rotor speed of 60 rpm for 3 minutes.

-

Add the desired amounts of DTBP and TAIC to the molten HDPE and continue mixing for an additional 5 minutes to ensure a homogeneous dispersion of the additives.

-

-

Compression Molding:

-

Transfer the compounded material to a preheated mold.

-

Preheat the material in the compression molding press at 120 °C for 5 minutes under a pressure of 10 MPa.

-

Increase the temperature to 180 °C and maintain it for 10 minutes to induce the crosslinking reaction.

-

-

Cooling and Demolding:

-

Cool the mold to room temperature while maintaining the pressure.

-

Once cooled, remove the crosslinked HDPE sheet from the mold for subsequent characterization.[14]

-

Caption: Workflow for crosslinking HDPE with TAIC.

Safety and Handling

Triallyl isocyanurate is considered to have moderate acute toxicity if swallowed or in contact with skin.[13] Prolonged or repeated exposure may cause damage to organs, particularly the liver.[13] It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][13] The commercial product may be prone to spontaneous polymerization and is often supplied with a stabilizer.[1] It is incompatible with strong oxidizing agents, strong acids, strong bases, and peroxides.[1][13]

Conclusion

Triallyl isocyanurate is a valuable and versatile crosslinking agent with a wide range of applications in polymer science and materials engineering. Its ability to significantly enhance the properties of various polymers makes it a crucial component in the development of high-performance materials. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields. Careful adherence to safety protocols is essential when handling this compound.

References

- 1. Triallyl isocyanurate | CAS#:1025-15-6 | Chemsrc [chemsrc.com]

- 2. CAS 1025-15-6: Triallyl isocyanurate | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. GY-TAIC70 Triallyl Isocyanurate TAIC CAS No.1025-15-6 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 5. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triallyl Isocyanurate | 1025-15-6 | FT165367 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. CAS RN 1025-15-6 | Fisher Scientific [fishersci.com]

- 11. aecochemical.com [aecochemical.com]

- 12. Process for producing triallyl isocyanurate | TREA [trea.com]

- 13. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Triallyl Isocyanurate

Introduction

Triallyl isocyanurate (TAIC) is a trifunctional monomer notable for its high thermal stability and its utility as a crosslinking agent in polymer chemistry. Its unique structure, consisting of a stable isocyanurate ring with three reactive allyl groups, allows for the formation of highly durable and heat-resistant polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of TAIC, detailed experimental protocols for its synthesis and characterization, and visualizations of key experimental workflows.

Physical Properties

Triallyl isocyanurate is described as both a white crystalline solid and a clear, colorless to yellowish liquid, a discrepancy that may be attributed to the presence of impurities or the temperature at which it is observed, as its melting point is near room temperature.[1][2][3]

Table 1: Quantitative Physical Properties of Triallyl Isocyanurate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [2] |

| Molecular Weight | 249.27 g/mol | [2] |

| Melting Point | 20.5 °C to 27 °C | [3][4][5] |

| Boiling Point | 149-152 °C at 4 mmHg300-306 °F at 4 mmHg | [2][3] |

| Density | 1.159 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.513 | [3] |

| Solubility in Water | < 1 mg/mL at 20 °C | [2] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, DMSO, heptane, benzene, and toluene. | [3][6] |

Chemical Properties and Reactivity

TAIC's chemical behavior is dominated by the reactivity of its three allyl groups, which readily undergo free-radical polymerization. This property makes it an effective crosslinking coagent, significantly enhancing the thermal stability, chemical resistance, and mechanical properties of various polymers.[5][7][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases, and can react exothermically with amines, aldehydes, alcohols, and other compounds.[4]

Thermal Stability

Triallyl isocyanurate exhibits good thermal stability. Thermal decomposition may lead to the release of allyl alcohol and isocyanuric acid.[6]

Experimental Protocols

Synthesis of Triallyl Isocyanurate

A common method for the synthesis of Triallyl isocyanurate involves the reaction of sodium isocyanurate with an allyl halide, such as allyl chloride (chloropropene), in the presence of a catalyst.[1][9][10]

Materials:

-

Sodium isocyanurate

-

Acetonitrile (solvent)

-

Cuprous chloride (catalyst)

-

Triethylamine (B128534) (catalyst)

-

Allyl chloride (chloropropene)

Procedure:

-

In a four-necked flask equipped with a condenser, add 195g of sodium isocyanurate and 600g of acetonitrile.[1][9]

-

Add 2g of cuprous chloride and 8g of triethylamine to the flask.[1][9]

-

Slowly add 345g of allyl chloride dropwise over a period of 3.5-4 hours.[1][9]

-

After the addition is complete, maintain the reaction temperature at 80-85 °C for 4 hours.[1][9]

-

Cool the reaction mixture to room temperature and remove the solid phase by suction filtration.[1][9]

-

Distill the crude product at 113-115 °C under a reduced pressure of 133.3 Pa to obtain pure triallyl isocyanurate.[1][9]

References

- 1. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]

- 2. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. TRIALLYL ISOCYANURATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. EP0378315A2 - Method for preparing a flame-retardant triallyl isocyanurate prepolymer - Google Patents [patents.google.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Preparation method of triallyl isocyanurate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Process for producing triallyl isocyanurate | TREA [trea.com]

In-Depth Technical Guide: Thermal Decomposition Products of Triallyl Isocyanurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Triallyl isocyanurate (TAIC). It is intended for researchers, scientists, and professionals in drug development who utilize TAIC in various applications and require a thorough understanding of its thermal stability and degradation products. This document details the primary decomposition products, the proposed mechanisms of degradation, and the analytical techniques employed for their characterization.

Introduction to Triallyl Isocyanurate (TAIC)

Triallyl isocyanurate is a trifunctional crosslinking agent utilized in the polymer industry to enhance the thermal and mechanical properties of various resins. Its molecular structure, featuring a stable s-triazine ring and three reactive allyl groups, contributes to its effectiveness in forming crosslinked networks. However, under elevated temperatures, TAIC undergoes thermal decomposition, leading to the formation of various smaller molecules. Understanding the nature of these decomposition products is critical for assessing the material's performance at high temperatures and for ensuring safety in its applications.

Primary Thermal Decomposition Products

The thermal decomposition of Triallyl isocyanurate is a complex process that is highly dependent on factors such as temperature, heating rate, and the surrounding atmosphere (inert or oxidative). Based on analogous chemical structures and findings from various thermal analysis studies, the principal decomposition products of TAIC have been identified.

It is hypothesized that, similar to other acrylic and methacrylic esters, the thermal decomposition of Triallyl isocyanurate likely yields allyl alcohol and isocyanuric acid as primary products[1]. Further degradation at higher temperatures, particularly above 400°C, can lead to the breakdown of the s-triazine ring, potentially forming free isocyanate groups [2]. In an oxidative environment, the complete combustion of TAIC would produce carbon dioxide (CO₂) , carbon monoxide (CO) , and nitrogen oxides (NOx) .

While specific quantitative yield data for the thermal decomposition of pure Triallyl isocyanurate is not extensively available in publicly accessible literature, the following table summarizes the expected products based on the decomposition of related isocyanurate and triazine compounds.

| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |

| Allyl Alcohol | C₃H₆O | 58.08 | 97 | A primary expected product from the cleavage of the ester linkages. |

| Isocyanuric Acid | C₃H₃N₃O₃ | 129.07 | Decomposes | The heterocyclic core of the TAIC molecule. |

| Isocyanate Groups | -NCO | 42.02 | - | Formed from the high-temperature decomposition of the s-triazine ring. |

| Carbon Dioxide | CO₂ | 44.01 | -78.5 (sublimes) | Product of complete oxidation. |

| Carbon Monoxide | CO | 28.01 | -191.5 | Product of incomplete oxidation. |

| Nitrogen Oxides | NOx | Variable | Variable | Products of oxidation of the nitrogen-containing ring. |

Experimental Protocols for Thermal Analysis

The characterization of the thermal decomposition of Triallyl isocyanurate involves several key analytical techniques. These methods provide information on the temperature at which decomposition occurs, the mass loss associated with decomposition, and the identity of the evolved gaseous products.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of TAIC by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

A small, precisely weighed sample of TAIC (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum decomposition rate can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of TAIC as a function of temperature.

Methodology:

-

A small, encapsulated sample of TAIC (typically 2-5 mg) is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to events such as melting, crystallization, and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the individual volatile products formed during the thermal decomposition of TAIC.

Methodology:

-

A microgram-scale sample of TAIC is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

The decomposition products are swept into a gas chromatograph (GC) for separation based on their boiling points and interactions with the GC column.

-

The separated components then enter a mass spectrometer (MS), which fragments the molecules and detects the resulting ions, allowing for their identification based on their mass spectra.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the functional groups of the gaseous products evolved during the thermal decomposition of TAIC in real-time.

Methodology:

-

A TGA experiment is performed as described in section 3.1.

-

The evolved gases from the TGA furnace are continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.

-

FTIR spectra of the evolved gases are collected at different temperatures throughout the TGA run.

-

The resulting spectra provide information about the chemical bonds and functional groups present in the decomposition products.

Decomposition Pathways and Mechanisms

The thermal decomposition of Triallyl isocyanurate is proposed to occur through a multi-step process. The following diagrams illustrate the logical relationships in the experimental workflow and the proposed decomposition pathways.

Low-Temperature Decomposition (< 400°C): At moderately elevated temperatures, the initial decomposition is believed to involve the cleavage of the ester-like linkages between the allyl groups and the isocyanurate ring. This results in the formation of allyl alcohol and isocyanuric acid.

High-Temperature Decomposition (> 400°C): As the temperature increases further, the thermally stable s-triazine ring of the isocyanuric acid molecule begins to break down. This process is thought to proceed via a ring-opening mechanism to generate reactive isocyanate intermediates. These intermediates are unstable and will likely undergo further fragmentation into smaller gaseous products.

Oxidative Decomposition: In the presence of oxygen, the decomposition process is more complex and leads to the formation of combustion products. The carbon, hydrogen, and nitrogen in the TAIC molecule are oxidized to form carbon dioxide, water, carbon monoxide (in cases of incomplete combustion), and various nitrogen oxides.

Conclusion

The thermal decomposition of Triallyl isocyanurate is a multifaceted process that yields a range of products depending on the specific conditions. The primary low-temperature decomposition products are believed to be allyl alcohol and isocyanuric acid. At higher temperatures, the isocyanurate ring itself decomposes, leading to the formation of isocyanates and other smaller fragments. A thorough understanding of these decomposition pathways and products, obtained through the application of advanced thermal analysis techniques, is essential for the safe and effective use of TAIC in high-temperature applications. Further research focusing on the quantitative analysis of decomposition products under various conditions would provide a more complete picture of the thermal degradation of this important industrial chemical.

References

A Comprehensive Technical Guide to the Solubility of Triallyl Isocyanurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of triallyl isocyanurate (TAIC), a trifunctional crosslinking agent pivotal in various industrial applications. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents visual workflows to aid researchers in their understanding and application of this compound.

Executive Summary

Triallyl isocyanurate (TAIC) is a versatile monomer utilized to enhance the thermal and mechanical properties of polymers. Its solubility in a range of organic solvents is a critical parameter for its application in formulations, synthesis, and purification processes. This guide summarizes the known solubility characteristics of TAIC, revealing high solubility in polar aprotic and alcoholic solvents and limited solubility in water and nonpolar alkanes. While precise quantitative data across a broad spectrum of solvents is not extensively published, this guide provides key data points and a robust methodology for its experimental determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for triallyl isocyanurate in various solvents. It is important to note that comprehensive quantitative data is limited in publicly accessible literature.

| Solvent | Temperature (°C) | Solubility | Units | Reference |

| Water | 20 | < 1 | mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 20 | ≥ 100 | mg/mL | [1] |

| Ethanol (95%) | 20 | ≥ 100 | mg/mL | [1] |

| Acetone | 20 | ≥ 100 | mg/mL | [1] |

Qualitative Solubility Profile

Triallyl isocyanurate exhibits a wide range of solubilities in common organic solvents. The following provides a qualitative summary based on various technical data sheets and chemical databases.

-

Fully Soluble In: Aromatic Hydrocarbons (e.g., Benzene, Toluene), Alcohols (e.g., Ethanol, Methanol), Ketones (e.g., Acetone, Methyl Ethyl Ketone), Halogenated Hydrocarbons, and Cyclopentene.[2][3][4][5][6]

-

Slightly Soluble In: Alkanes (e.g., n-Pentane, Heptane).[2][4][6]

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of triallyl isocyanurate is not widely published, the following general procedure, based on the common "shake-flask" method, is a reliable approach for accurately measuring its solubility in various organic solvents.

Objective: To determine the equilibrium solubility of triallyl isocyanurate in a selected organic solvent at a specified temperature.

Materials:

-

Triallyl Isocyanurate (TAIC), high purity

-

Selected organic solvent(s), analytical grade

-

Scintillation vials or flasks with airtight caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge (optional, for aiding separation)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid triallyl isocyanurate to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for several hours (e.g., 4-24 hours) to allow the undissolved solid to sediment. Centrifugation at the same temperature can be used to accelerate this process.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining solid microparticles, pass the solution through a syringe filter that is chemically resistant to the solvent.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the diluted sample using a calibrated analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of triallyl isocyanurate.

-

Calculation: Calculate the solubility of triallyl isocyanurate in the solvent at the specified temperature based on the measured concentration and the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Theoretical study on the reaction of triallyl isocyanurate in the UV radiation cross-linking of polyethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US3065231A - Production of triallyl isocyanurate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Functionality and Reactivity of Triallyl Isocyanurate (TAIC) Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl isocyanurate (TAIC) is a trifunctional monomer renowned for its exceptional crosslinking and modification capabilities in a wide array of polymeric systems. Its unique molecular structure, featuring a thermally stable isocyanurate ring and three reactive allyl groups, imparts significant enhancements to the thermal, mechanical, and chemical resistance of various polymers. This technical guide provides a comprehensive overview of TAIC's core functionalities, reactivity, and applications. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and use in polymer modification, and an exploration of the mechanisms governing its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced materials.

Introduction

Triallyl isocyanurate (TAIC) is a versatile crosslinking agent and modifier extensively utilized in the polymer industry to enhance the performance of thermoplastics, elastomers, and resins.[1][2] Its chemical structure, characterized by a heterocyclic isocyanurate ring with three pendant allyl groups, provides a unique combination of thermal stability and high reactivity.[3] The allyl groups readily participate in free-radical-mediated reactions, enabling the formation of dense, three-dimensional crosslinked networks within polymer matrices.[4] This crosslinking significantly improves material properties such as heat resistance, mechanical strength, and chemical stability.[4] TAIC is employed in a diverse range of applications, including the production of high-performance wire and cable insulation, automotive components, and encapsulants for solar cells.[5][6]

Physicochemical Properties of TAIC

TAIC is commercially available as a colorless to light-yellow liquid or crystalline solid.[7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₅N₃O₃ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | Colorless to light-yellow liquid or crystalline solid | [1][7] |

| Melting Point | 24-28 °C | [1][8] |

| Boiling Point | 144 °C at 3 mmHg | [8] |

| Density | 1.155 g/cm³ at 30 °C | [8] |

| Viscosity | 85 ± 2 cps at 30 °C | [8] |

| Flash Point | > 179 °C | [8] |

| Solubility | Soluble in most organic solvents; insoluble in water. | [1] |

Functionality and Reactivity

The functionality of TAIC is primarily attributed to its three allyl groups, which are susceptible to free-radical addition reactions. This trifunctionality allows a single TAIC molecule to connect multiple polymer chains, leading to the formation of a robust crosslinked network.[3]

Crosslinking Mechanisms

TAIC-mediated crosslinking can be initiated through several methods, with peroxide and radiation-induced processes being the most common.

In this process, a peroxide initiator, such as dicumyl peroxide (DCP), is thermally decomposed to generate free radicals.[3] These highly reactive radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. The polymer macroradicals can then react with the allyl groups of TAIC, effectively grafting the TAIC molecule onto the polymer chain.[9] The remaining allyl groups on the grafted TAIC can further react with other polymer macroradicals, forming crosslinks.[9] The presence of TAIC accelerates the crosslinking process and increases the crosslink density compared to using peroxide alone.[9]

Peroxide-initiated crosslinking mechanism involving TAIC.

High-energy radiation, such as electron beams or gamma rays, can also initiate crosslinking in the presence of TAIC. The radiation directly creates free radicals on the polymer chains, which then react with TAIC in a manner similar to the peroxide-initiated process.[10] This method is often preferred for applications requiring high purity and avoiding chemical residues from peroxide decomposition.[2]

Grafting Reactions

TAIC can be grafted onto polymer backbones to modify their surface properties or to introduce reactive sites for further functionalization. This is typically achieved by reacting the polymer with TAIC in the presence of a free-radical initiator. The extent of grafting can be controlled by adjusting the reaction conditions, such as temperature, initiator concentration, and the ratio of TAIC to the polymer.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TAIC and its application in polymer modification.

Synthesis of Triallyl Isocyanurate (TAIC)

This protocol describes the synthesis of TAIC from sodium isocyanurate and allyl chloride.[1][11]

Materials:

-

Sodium isocyanurate

-

Cuprous chloride (catalyst)

-

Triethylamine (B128534) (phase transfer catalyst)

-

Allyl chloride (propenyl chloride)

Procedure:

-

Charge a four-necked flask equipped with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet with 195 g of sodium isocyanurate and 600 g of acetonitrile.

-

Add 2 g of cuprous chloride and 8 g of triethylamine to the mixture.

-

Heat the mixture to 70-75 °C with stirring under a nitrogen atmosphere.

-

Slowly add 345 g of allyl chloride dropwise over 3.5-4 hours.

-

After the addition is complete, raise the temperature to 80-85 °C and continue the reaction for 4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the solid by-products.

-

Recover the acetonitrile from the filtrate by distillation under reduced pressure.

-

Purify the crude product by vacuum distillation at 113-115 °C / 133.3 Pa to obtain pure triallyl isocyanurate.

Workflow for the synthesis of Triallyl Isocyanurate.

Peroxide Crosslinking of Ethylene-Vinyl Acetate (EVA) with TAIC

This protocol details the peroxide-initiated crosslinking of EVA using TAIC as a co-agent.

Materials:

-

Ethylene-Vinyl Acetate (EVA) resin

-

Dicumyl peroxide (DCP)

-

Triallyl isocyanurate (TAIC)

-

Acetone

-

Twin-screw extruder

-

Two-roll mill

-

Compression molding press

Procedure:

-

Dissolve the desired amounts of DCP and TAIC in a minimal amount of acetone.

-

Spray the solution over the EVA resin pellets and mix thoroughly.

-

Compound the mixture using a twin-screw extruder at a barrel temperature of 80 °C and a die temperature of 85 °C.

-

Sheet the compounded material on a two-roll mill at 40 °C for 5 minutes.

-

Place the sheet in a compression mold and preheat at 120 °C for 5 minutes under 10 MPa pressure.

-

Increase the temperature to 170-180 °C and maintain for 10-15 minutes to induce crosslinking.

-

Cool the mold to room temperature under pressure before removing the crosslinked EVA sheet.

Determination of Gel Content and Swelling Ratio

This protocol is used to quantify the extent of crosslinking in a polymer.

Materials:

-

Crosslinked polymer sample

-

Xylene

-

Soxhlet extraction apparatus

-

Stainless steel mesh bag (120 mesh)

-

Analytical balance

-

Vacuum oven

Procedure:

-

Weigh a small piece of the crosslinked polymer sample (approximately 0.2 g) and record the weight (W₁).

-

Place the sample in a stainless steel mesh bag.

-

Perform Soxhlet extraction with xylene for 24 hours to dissolve the uncrosslinked portion.

-

After extraction, carefully remove the mesh bag containing the swollen gel and weigh it immediately (W₂).

-

Dry the swollen gel in a vacuum oven at 80 °C until a constant weight is achieved (W₃).

-

Calculate the gel content and swelling ratio using the following formulas:

-

Gel Content (%) = (W₃ / W₁) x 100

-

Swelling Ratio = (W₂ - W₃) / W₃

-

Synthesis of Ion-Exchange Resins with TAIC as a Crosslinker

This protocol describes the synthesis of a cation-exchange resin based on styrene (B11656), with TAIC as a crosslinking agent, via suspension polymerization followed by sulfonation.

Materials:

-

Styrene (monomer)

-

Triallyl isocyanurate (TAIC) (crosslinker)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (suspending agent)

-

Deionized water

-

Concentrated sulfuric acid

-

Sodium hydroxide (B78521) solution (10%)

Procedure: Part 1: Suspension Polymerization

-

Prepare the aqueous phase by dissolving 0.68 g of poly(vinyl alcohol) in 60 ml of deionized water in a reaction vessel equipped with a mechanical stirrer and reflux condenser, heating to 90 °C to dissolve, and then cooling.

-

Prepare the organic phase by dissolving 0.90 g of benzoyl peroxide in a mixture of 10.70 ml of styrene and a specified amount of TAIC (e.g., 1-5% by weight of monomers).

-

With vigorous stirring, add the organic phase to the aqueous phase to form a fine suspension of monomer droplets.

-

Heat the suspension to 85-95 °C under a nitrogen atmosphere and maintain for 6-8 hours to complete the polymerization.

-

Cool the mixture, filter the resulting polymer beads, and wash them thoroughly with deionized water and then methanol.

-

Dry the beads in a vacuum oven.

Part 2: Sulfonation

-

Swell the dry copolymer beads in chloroform for 30-60 minutes at room temperature.

-

Add concentrated sulfuric acid to the swollen beads (weight ratio of beads to acid typically 1:4).

-

Heat the mixture to 70-95 °C and maintain for 4-6 hours with occasional stirring to carry out the sulfonation reaction.

-

Cool the reaction mixture and carefully pour it into a large volume of cold deionized water.

-

Wash the sulfonated resin beads extensively with deionized water until the washings are neutral.

-

To convert to the sodium form, treat the resin with a 10% sodium hydroxide solution, then wash again with deionized water until neutral.

-

Dry the final ion-exchange resin beads.

Workflow for the synthesis of a TAIC-crosslinked ion-exchange resin.

Kinetic Analysis of TAIC Crosslinking by Differential Scanning Calorimetry (DSC)

The crosslinking kinetics of TAIC in a polymer matrix can be investigated using non-isothermal DSC. By analyzing the exothermic crosslinking peak at different heating rates, kinetic parameters such as the activation energy (Ea) can be determined using model-free methods like the Kissinger or Ozawa-Flynn-Wall (OFW) method.

Procedure:

-

Prepare samples of the uncured polymer containing TAIC and a peroxide initiator (e.g., EVA/TAIC/DCP).

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

-

Perform non-isothermal DSC scans at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire crosslinking exotherm (e.g., from room temperature to 250 °C).

-

From the resulting thermograms, determine the peak temperature (Tp) of the exothermic crosslinking reaction for each heating rate (β).

-

Kissinger Analysis: Plot ln(β/Tp²) versus 1/Tp. The activation energy (Ea) can be calculated from the slope of the resulting straight line (Slope = -Ea/R, where R is the gas constant).

-

Ozawa-Flynn-Wall (OFW) Analysis: For various degrees of conversion (α), determine the corresponding temperature (Tα) from the DSC curves at different heating rates. Plot log(β) versus 1/Tα for each conversion level. The slope of these isoconversional lines can be used to calculate the activation energy as a function of conversion (Slope ≈ -0.4567 * Ea / (R * Tα)).

Applications of TAIC

The unique properties of TAIC make it a valuable additive in a wide range of polymeric materials:

-

Wire and Cable Insulation: Enhances the thermal and mechanical properties of polyolefins used in high-performance cables.[2]

-

Automotive Parts: Improves the heat and oil resistance of rubber and plastic components used in under-the-hood applications.

-

Solar Cell Encapsulants: Increases the durability, transparency, and weatherability of EVA films used to encapsulate photovoltaic cells.[5]

-

Ion-Exchange Resins: Acts as a crosslinker to produce resins with superior thermal stability and mechanical strength compared to those made with divinylbenzene.

-

Adhesives and Coatings: Improves the thermal and chemical resistance of various resin systems.[6]

Conclusion

Triallyl isocyanurate is a highly effective trifunctional monomer that plays a crucial role in the modification and enhancement of a wide variety of polymers. Its ability to form dense crosslinked networks leads to significant improvements in thermal stability, mechanical strength, and chemical resistance. This guide has provided a comprehensive overview of TAIC's properties, reactivity, and applications, along with detailed experimental protocols to facilitate its use in research and development. The versatility of TAIC continues to drive innovation in the field of polymer science, enabling the creation of advanced materials for demanding applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Peroxide Curing Agents in EVA Compounds and Vulcanizates [journal.rubber.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lwrs.inl.gov [lwrs.inl.gov]

- 8. tainstruments.com [tainstruments.com]

- 9. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation and Evaluation of Differently Sulfonated Styrene–Divinylbenzene Cross-linked Copolymer Cationic Exchange Resins as Novel Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic and thermodynamic investigation on diffusion-limited crosslinking reaction behaviors of peroxide-induced low-density polyethylene - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

An In-depth Technical Guide on Triallyl Isocyanurate: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of triallyl isocyanurate, a crosslinking agent and monomer utilized in polymer chemistry.

Core Molecular Data

The fundamental chemical identifiers for triallyl isocyanurate are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in experimental protocols and for the characterization of resulting materials.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 249.27 g/mol | [1][4][5] |

The molecular formula, C₁₂H₁₅N₃O₃, delineates the exact number of atoms of each element within a single molecule of triallyl isocyanurate.[1][2][3][4][5][6] The molecular weight, approximately 249.27 g/mol , represents the mass of one mole of the substance.[1][4][5]

Logical Relationship of Core Properties

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The name identifies the structure, which in turn dictates the elemental composition (formula), and from the formula, the molecular weight is calculated.

References

- 1. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triallyl isocyanurate | CAS#:1025-15-6 | Chemsrc [chemsrc.com]

- 3. TRIALLYL ISOCYANURATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. GSRS [precision.fda.gov]

- 5. Triallyl isocyanurate/CAS:1025-15-6-HXCHEM [hxchem.net]

- 6. CAS 1025-15-6: Triallyl isocyanurate | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Isomerization of Triallyl Cyanurate to Triallyl Isocyanurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of triallyl cyanurate (TAC) to triallyl isocyanurate (TAIC). This rearrangement is a critical industrial process for producing TAIC, a trifunctional monomer used as a crosslinking agent for high-performance polymers, synthetic rubbers, and as a raw material for flame retardants.[1] This document details the reaction mechanism, catalytic systems, experimental protocols, and analytical methods pertinent to this chemical transformation.

Introduction

Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are isomers that serve as important crosslinking agents in polymer chemistry.[1] While both possess three reactive allyl groups, their core structures, a cyanurate (O-linked) versus an isocyanurate (N-linked) triazine ring, impart different properties to the final polymer networks. The isomerization of the thermodynamically less stable TAC to the more stable TAIC is, therefore, a process of significant commercial interest. This transformation is typically achieved through a thermally induced rearrangement, often in the presence of a catalyst.

Reaction Mechanism: The Claisen Rearrangement

The isomerization of triallyl cyanurate to triallyl isocyanurate is a classic example of a[2][2]-sigmatropic rearrangement, specifically a Claisen rearrangement.[2][3][4] This type of reaction involves the concerted reorganization of six electrons in a cyclic transition state.[3][5][6] In this intramolecular process, the allyl group migrates from an oxygen atom on the cyanurate ring to a nitrogen atom, forming the more stable isocyanurate structure. The reaction is driven by the formation of a stronger carbonyl C=O bond in the isocyanurate ring.[3]

The overall transformation can be visualized as the sequential migration of the three allyl groups from the oxygen to the nitrogen atoms of the triazine ring.

Catalysis

While the isomerization can occur thermally, the reaction rates are often slow, and high temperatures can lead to undesirable side reactions, including polymerization.[4] To enhance the reaction rate and improve selectivity, various catalysts are employed.

Copper-Based Catalysts: Copper salts, particularly Cu(II) salts, are the most effective and widely cited catalysts for this rearrangement.[4][7] Anhydrous copper(II) chloride (CuCl₂) is a commonly used catalyst.[4] The concentration of the copper catalyst is typically low, ranging from 0.01 to 1% by weight based on the amount of TAC.[4][7] Other copper salts such as CuBr₂, CuI₂, and copper carboxylates [Cu(RCOO)₂] have also been reported as effective.[4]

Other Catalytic Systems:

-

Quaternary Ammonium Compounds: These have been used, but they can be associated with long reaction times and a higher risk of spontaneous polymerization.[4]

-

Metallic Copper and Reducing Agents: Systems involving metallic copper in the presence of reducing agents like tin(II) chloride or iron(II) chloride have also been explored.

The choice of catalyst is critical for controlling the reaction kinetics and minimizing the formation of by-products.

Reaction Conditions

The isomerization is highly dependent on temperature and the reaction medium.

-

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 90°C to 160°C.[4][7] A more favorable range often cited is 110°C to 140°C to ensure a sufficient reaction rate while controlling potential side reactions.[4]

-

Solvents: The reaction can be performed in a solvent or neat (without a solvent). When a solvent is used, it should be aprotic and stable under the reaction conditions. Aromatic hydrocarbons like toluene (B28343) are commonly employed.[4] The choice of solvent is often dictated by its boiling point to maintain the desired reaction temperature.[4] In some industrial processes, the reaction is run in the absence of an extraneous solvent, using the product, TAIC, as the reaction medium.[7] This approach simplifies downstream processing.

-

Reaction Time: The time required for complete conversion depends on the temperature and catalyst concentration. With an efficient catalyst system, the conversion of TAC can be nearly quantitative within minutes of its addition to the hot reaction mixture.

Quantitative Data

The efficiency of the isomerization is influenced by several factors. The following table summarizes quantitative data extracted from various patented processes.

| Catalyst | Catalyst Conc. (% w/w of TAC) | Temperature (°C) | Solvent | Avg. Residence Time | Yield/Purity | Reference |

| Anhydrous CuCl₂ | 0.1 | 113-115 | Toluene | ~16 min (initiation) | Not specified | [4] |

| Cu²⁺ salt | 0.01 - 1 | 90 - 160 | Toluene or TAIC | 10 - 60 min | >99.8% isomerization | [4][7] |

| Cu²⁺ salt | 0.01 - 1 | 110 - 140 | Aprotic solvent | Not specified | High | [4] |

Experimental Protocols

The following are representative experimental protocols for the batch and continuous isomerization of TAC to TAIC, based on descriptions in the technical literature.[4]

Batch Isomerization Protocol

-

Reactor Setup: A 500 mL double-walled, stirred-tank reactor equipped with a reflux condenser, thermometer, and nitrogen inlet is used. The reactor is heated using a thermostatic silicone oil bath.

-

Initial Charge: A solution of 25 mL of triallyl cyanurate (TAC) and 0.3 g of anhydrous CuCl₂ in 75 mL of toluene is charged to the reactor.

-

Heating and Initiation: The oil bath is set to 130°C. The internal temperature of the reactor will stabilize around 113-115°C (the boiling point of toluene). The solution is initially blue.

-